4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11BrN4O3S and its molecular weight is 395.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has demonstrated the utility of related pyrimidine derivatives in the synthesis of compounds with potential anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, highlighting the synthetic versatility of pyrimidine cores for developing compounds with cytotoxic and 5-lipoxygenase inhibition activities. The structural modifications of these compounds provide insights into the structure-activity relationship (SAR), emphasizing the role of the pyrimidine moiety in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial and Antistaphylococcal Activities
The exploration of pyrimidine derivatives has also extended to the development of compounds with notable antimicrobial activities. For example, Kostenko et al. (2008) synthesized a series of dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, establishing their antistaphylococcal activities. This research underscores the potential of pyrimidine derivatives in addressing bacterial infections, with specific efficacy against Staphylococcus aureus (Kostenko et al., 2008).
Heterocyclic Synthesis and Pharmaceutical Potential
Further studies have delved into the synthesis of heterocyclic compounds utilizing pyrimidine scaffolds, demonstrating the compound's utility in generating diverse molecular architectures with potential pharmaceutical applications. El-Meligie et al. (2020) reported on the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, highlighting the synthetic strategies and potential biological activities of these compounds. Their work exemplifies the role of pyrimidine derivatives in the development of new therapeutic agents with varied biological activities (El-Meligie et al., 2020).
Mechanism of Action
Target of Action
Compounds containing a pyrimidine ring, like this one, are often involved in interactions with enzymes and receptors that play crucial roles in cellular processes .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action of “4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide”. Generally, compounds with similar structures can interact with their targets, leading to changes in the target’s function and subsequent cellular effects .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which are critical for cell growth and division .
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-6-10(23-7-8)12(20)17-4-5-19-13(21)9-2-1-3-16-11(9)18-14(19)22/h1-3,6-7H,4-5H2,(H,17,20)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZONWAEPIRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CS3)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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